molecular formula C8H9N3O5S B14004640 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea CAS No. 52102-45-1

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea

カタログ番号: B14004640
CAS番号: 52102-45-1
分子量: 259.24 g/mol
InChIキー: FQFPRSDCVUYSFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea (CAS 52102-45-1) is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.241 g/mol . It features a core sulfonylurea structure, a class of compounds known for a variety of biological activities. Sulfonylureas are well-studied for their ability to bind to sulfonylurea receptors (SUR), such as SUR1 on pancreatic beta cells, which inhibits ATP-sensitive potassium (K-ATP) channels . This mechanism leads to membrane depolarization, calcium influx, and subsequent secretion of substances like insulin . Beyond this primary pathway, research has revealed that sulfonylureas possess significant off-target effects, including anti-inflammatory properties . These are primarily mediated through the modulation of the NLRP3 inflammasome, a cytosolic protein complex that drives inflammatory responses by activating pro-inflammatory cytokines like IL-1β and IL-18 . Inhibiting various stages of inflammasome activation makes sulfonylureas and their derivatives interesting candidates for experimental research in autoimmune and inflammatory disease models . This product is intended for research purposes in a controlled laboratory environment only. It is not certified for human or veterinary diagnosis or therapeutic use.

特性

CAS番号

52102-45-1

分子式

C8H9N3O5S

分子量

259.24 g/mol

IUPAC名

1-methyl-3-(4-nitrophenyl)sulfonylurea

InChI

InChI=1S/C8H9N3O5S/c1-9-8(12)10-17(15,16)7-4-2-6(3-5-7)11(13)14/h2-5H,1H3,(H2,9,10,12)

InChIキー

FQFPRSDCVUYSFJ-UHFFFAOYSA-N

正規SMILES

CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

製品の起源

United States

準備方法

Preparation Methods of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea

General Synthetic Approach

The synthesis of 3-methyl-1-(4-nitrophenyl)sulfonyl-urea typically involves the reaction of a substituted sulfonamide with an isocyanate derivative, often under basic or neutral conditions, followed by purification steps such as recrystallization. The key steps include:

  • Formation of the sulfonamide intermediate bearing the 3-methyl and 4-nitro substituents.
  • Reaction of the sulfonamide with an appropriate isocyanate (e.g., n-butyl isocyanate or cyclohexyl isocyanate) to form the sulfonylurea linkage.
  • Reduction or modification of the nitro group if necessary, depending on the target derivative.
  • Purification by recrystallization from solvents like ethanol or methanol.

Detailed Synthetic Procedures from Patent Literature

Method Based on Sulfonamide and Isocyanate Reaction (US Patent US3214467A)
  • Starting Materials: 3-nitro-4-methyl benzene sulfonic acid amide is suspended in acetone.
  • Base Addition: An aqueous sodium hydroxide solution is added to dissolve the sulfonamide.
  • Isocyanate Addition: n-Butyl isocyanate is added slowly at room temperature with stirring.
  • Reaction Time: Stirring is continued for about 1 hour.
  • Isolation: Small amounts of precipitate are filtered off, and the filtrate is acidified with dilute acetic acid.
  • Product: N-(3-nitro-4-methyl benzene sulfonyl)-N-(n-butyl)urea precipitates and is filtered, washed, and recrystallized from ethanol.
  • Yield and Melting Point: Approximately 70% yield; melting point 149-151 °C.

This method can be adapted by substituting the isocyanate to obtain various N-substituted sulfonylureas.

Reduction of Nitro Group to Amino Group
  • The nitro-substituted sulfonylurea can be hydrogenated in methanol using Raney nickel catalyst under hydrogen pressure.
  • After completion, the catalyst is filtered off, and the product is recrystallized.
  • The resulting amino derivative melts at around 117 °C with a yield of about 55 g from 70 g starting material.
Alternative Approach Using Chloroformic Acid Esters (US Patent US3214467A)
  • Step 1: N-acetyl-3-methyl sulfanilamide is reacted with chloroformic acid ethyl ester in the presence of potassium carbonate and acetone under reflux for 7 hours.
  • Step 2: After cooling, water is added to separate layers; acetone is removed by vacuum distillation.
  • Step 3: The pH of the aqueous solution is adjusted to 8.8 by passing gaseous carbon dioxide.
  • Step 4: Acidification with dilute hydrochloric acid precipitates 4-acetylamino-m-toluene sulfonyl ethyl urethane.
  • Yield and Melting Point: Yield is 84%; melting point 188 °C.

Preparation via Benzenesulfonylurea Derivatives (US Patent US3835188A)

  • Starting Materials: 4-(B-Z-nitrobenzamidoethyl)-benzenesulfonamide is treated with sodium hydroxide in acetone.
  • Isocyanate Addition: Cyclohexyl isocyanate is added at room temperature with stirring for 2 hours.
  • Isolation: After acidification with hydrochloric acid, the product is filtered and recrystallized from diluted ethanol.
  • Product: N-[4-(B-Z-nitrobenzamidoethyl)-benzenesulfonyl]-N-cyclohexyl-urea with melting point 208-210 °C.
  • Reduction: Hydrogenation with Raney nickel catalyst yields the corresponding amino derivative melting at 160-162 °C.

This method demonstrates the versatility of the sulfonylurea synthesis by varying the amine substituents and protecting groups.

Modern Synthetic Modifications (Literature from ACS Publications)

  • 4-Nitrophenylsulfonyl chloride derivatives are used as electrophilic partners for nucleophilic substitution by phenols or amines.
  • Subsequent reduction of the nitro group to aniline allows further functionalization.
  • Reaction of the aniline derivatives with 2-chloroethyl isocyanate produces the sulfonylurea derivatives.
  • Purification is achieved by recrystallization or flash chromatography on silica gel.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Melting Point (°C) Notes
Sulfonamide + n-butyl isocyanate 3-nitro-4-methyl benzene sulfonic acid amide n-butyl isocyanate Room temp, 1 h stirring ~70 149-151 Acidification with acetic acid; ethanol recrystallization
Chloroformic acid ester method N-acetyl-3-methyl sulfanilamide Chloroformic acid ethyl ester Reflux 7 h in acetone, K2CO3 base 84 188 pH adjustment with CO2 and HCl
Benzenesulfonylurea route 4-(B-Z-nitrobenzamidoethyl)-benzenesulfonamide Cyclohexyl isocyanate Room temp, 2 h stirring Not specified 208-210 Hydrogenation to amino derivative possible
4-Nitrophenylsulfonyl chloride route 4-nitrophenylsulfonyl chloride Phenol, 2-chloroethyl isocyanate Nucleophilic substitution, reduction Not specified Not specified Flash chromatography purification

Research Discoveries and Notes

  • The use of sodium hydroxide or potassium carbonate bases facilitates the formation of sulfonylurea by deprotonating sulfonamide or sulfonic acid amide intermediates.
  • Acidification steps are crucial for precipitating the sulfonylurea products in pure crystalline form.
  • Reduction of nitro groups to amino groups is commonly performed using Raney nickel catalyst under hydrogen atmosphere, allowing further functionalization.
  • Recrystallization from ethanol or methanol is a standard purification step to obtain high-purity sulfonylurea compounds.
  • The melting points reported serve as quality indicators and confirm compound identity.
  • Variations in the N-substituent (e.g., cyclohexyl, n-butyl) influence physical properties and biological activity, allowing tailored synthesis for specific applications.

化学反応の分析

Types of Reactions

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonylurea group can bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitrophenyl group may also contribute to the compound’s activity by interacting with other molecular targets .

類似化合物との比較

Structural Insights :

  • Thiadiazole derivatives retain the 4-nitrophenyl group but incorporate sulfur-containing heterocycles, which may enhance membrane permeability and antimicrobial efficacy .
  • The absence of bioactivity data for the target sulfonylurea suggests a research gap; its urea backbone could be optimized for drug design by integrating thiadiazole moieties.

Reactivity of the 4-Nitrophenyl Group

Studies on 4-nitrophenyl boronic acid () reveal that the nitro group facilitates pH-dependent oxidation by H₂O₂, yielding 4-nitrophenol. Key findings include:

  • Reaction Rate: Conversion to 4-nitrophenol occurs with a rate constant of 0.0586 s⁻¹ under basic conditions (pH ~11) .
  • Implications for 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea: The nitro group may render the compound susceptible to similar oxidative degradation, limiting its stability in alkaline environments. By contrast, urea derivatives with non-nitro substituents (e.g., ethylbenzenesulfonyloxy) are likely more stable under these conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sulfonylation of a urea precursor using 4-nitrophenylsulfonyl chloride under anhydrous conditions. A two-step protocol is recommended:

Sulfonylation : React 3-methylurea with 4-nitrophenylsulfonyl chloride in dry dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol.

  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via FT-IR (expect υ~1340–1360 cm⁻¹ for sulfonyl S=O stretches and ~1650–1700 cm⁻¹ for urea C=O) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be prioritized?

  • Methodological Answer :

  • 1H/13C-NMR : Focus on the urea NH protons (δ ~6.5–7.5 ppm, broad) and sulfonyl-adjacent aromatic protons (δ ~7.8–8.3 ppm). In 13C-NMR, the sulfonyl-linked carbon appears at δ ~125–135 ppm .
  • FT-IR : Prioritize sulfonyl group vibrations (asymmetric S=O at ~1360 cm⁻¹, symmetric at ~1170 cm⁻¹) and urea C=O (~1650 cm⁻¹).
  • Elemental Analysis : Use combustion analysis to verify C/H/N/S ratios, with deviations >0.3% indicating impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 2–9) and monitor degradation via UV-Vis (λmax ~270–300 nm for nitrophenyl groups) over 48 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C, with periodic HPLC checks for degradation products.

Advanced Research Questions

Q. How can discrepancies between X-ray crystallographic data and NMR-derived conformations be resolved?

  • Methodological Answer :

  • Crystallography : Refine structures using SHELXL (e.g., twin refinement for overlapping lattices) and validate with R-factor convergence (<5% difference) .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility (e.g., coalescence temperatures for NH protons).
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized geometries to identify dominant conformers .

Q. What experimental design strategies are effective for studying enzyme inhibition kinetics involving this compound?

  • Methodological Answer :

  • Assay Design : Use a nitrophenyl-specific assay (e.g., α-amylase inhibition, as in ). Monitor 4-nitrophenol release at λ=405 nm under pseudo-first-order conditions.
  • Kinetic Analysis : Perform Michaelis-Menten experiments with varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Include controls with DMSO (≤1% v/v) to rule out solvent effects .

Q. How can researchers address low synthetic yields caused by byproduct formation during sulfonylation?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect sulfonic acid derivatives (e.g., from hydrolysis).
  • Optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance reactivity. Reduce water content by pre-drying reagents over molecular sieves.
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track sulfonyl chloride consumption in real time.

Q. What computational approaches are suitable for predicting the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with a grid box centered on the target’s active site (e.g., ATP-binding pockets). Validate docking poses with MD simulations (100 ns, AMBER force field).
  • Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., sulfonylurea receptor agonists).
  • Experimental Cross-Validation : Correlate computational results with SPR (surface plasmon resonance) binding affinity data.

Data Contradiction Analysis

Q. If crystallographic data suggests a planar urea group, but DFT predicts non-planarity, how should this be addressed?

  • Methodological Answer :

  • Check Crystal Packing : Use Mercury software to analyze intermolecular hydrogen bonds that may enforce planarity.
  • Torsional Analysis : Compare DFT torsional angles with crystallographic values. If deviations >10°, consider solvent effects or lattice constraints.
  • Synchrotron Validation : Collect high-resolution data (≤0.8 Å) to reduce thermal motion artifacts .

Q. How to interpret conflicting IC50 values from enzyme inhibition assays conducted in different labs?

  • Methodological Answer :

  • Standardization : Replicate assays using a shared reference inhibitor (e.g., acarbose for α-amylase) to calibrate equipment.
  • Buffer Composition : Test the impact of ionic strength (e.g., NaCl 0–150 mM) and divalent cations (e.g., Ca²⁺ in amylase assays) .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability and identify outlier methodologies.

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